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Compound of Interest

Compound Name: (S)-Isochroman-4-ol

Cat. No.: B15072195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Isochroman-4-ol, a chiral molecule of interest in medicinal chemistry and organic synthesis.
Due to the limited availability of complete, published spectroscopic data for the specific (S)-
enantiomer, this document presents representative data from closely related analogs and the
parent isochroman structure. The information herein is intended to serve as a valuable
resource for the characterization and analysis of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isochroman derivatives,
providing a reference for the expected values for (S)-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Data

1H NMR Spectroscopic Data of Isochroman
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.09 d 1H Aromatic CH

7.07 t 1H Aromatic CH

7.03 d 1H Aromatic CH

6.87 d 1H Aromatic CH

4.68 S 2H O-CH:z

3.87 t 2H Ar-CHz-C

2.75 t 2H Ar-C-CH:z
13C NMR Spectroscopic Data of Isochroman[1]

Chemical Shift (8) ppm Assighment

135.0 Aromatic C

133.1 Aromatic C

128.8 Aromatic CH

126.5 Aromatic CH

125.9 Aromatic CH

121.0 Aromatic CH

67.8 O-CH:

64.9 Ar-CHz-C

28.5 Ar-C-CH:z

Note: The specific chemical shifts for (S)-lIsochroman-4-ol will be influenced by the hydroxyl

group at the 4-position, leading to expected downfield shifts for adjacent protons and carbons.

Infrared (IR) Spectroscopy Data
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The IR spectrum of (S)-Isochroman-4-ol is expected to show characteristic absorptions for the

hydroxyl and ether functional groups.

Wavenumber (cm~?)

Functional Group

~3400 (broad)

O-H stretch (alcohol)

~3050 C-H stretch (aromatic)
~2900 C-H stretch (aliphatic)
~1250 C-O stretch (ether)
~1100 C-O stretch (alcohol)

Mass Spectrometry (MS) Data

The mass spectrum of Isochroman-4-ol (CoH1002) is expected to show a molecular ion peak

corresponding to its molecular weight.[2]

m/z lon

150.17 [M]+

133 [M - OH]*

122 [M - C2H4O]*

104 [M - CH20 - H20]*

91 [C7H7]* (tropylium ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted for the specific analysis of (S)-lsochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-lsochroman-4-ol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

o Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the
sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used with the solid sample directly.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder or clean ATR crystal.

o Place the prepared sample in the spectrometer and record the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

o For ESI, the sample is typically introduced via direct infusion or through a liquid
chromatography (LC) system. For El, the sample is often introduced via a direct insertion
probe or a gas chromatography (GC) system.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and
spectroscopic characterization of (S)-lIsochroman-4-ol.
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Workflow for (S)-Isochroman-4-ol Synthesis and Characterization
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eaction Crude Product Column Chromamqraphy)—b[Puriﬂed (S)-Isochroman-4-ol ’

Spectroscopic Analysis
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Structure Confirmation
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Caption: Synthesis, purification, and spectroscopic analysis workflow for (S)-lsochroman-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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